2-AMINO-6-CHLORO-9-(3,5-DI-O-(P-TOLUOYL)-beta-D-2-DEOXYRIBOFURNANOSYL)PURINE

Descripción general

Descripción

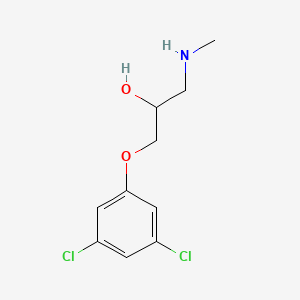

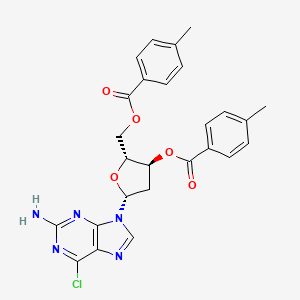

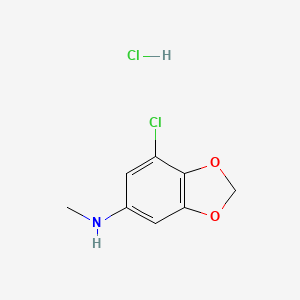

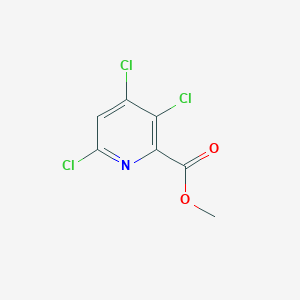

2-AMINO-6-CHLORO-9-(3,5-DI-O-(P-TOLUOYL)-beta-D-2-DEOXYRIBOFURNANOSYL)PURINE, also known as 2-Amino-6-chloropurine-9-beta-D-(2’-deoxy-3’,5’-di-O-(p-toluoyl))riboside, is a robust nucleoside analog . It is recognized for its potent antiviral attributes . By impeding viral replication and fortifying the immune system against infected cells, it displays remarkable efficacy .

Molecular Structure Analysis

The molecular formula of this compound is C26H24ClN5O5 . Its IUPAC name is [(2R,3S,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis

Specific chemical reactions involving this compound are not provided in the available resources. Its role in impeding viral replication suggests it may interact with certain enzymes or proteins within the virus .Physical And Chemical Properties Analysis

This compound has a molecular weight of 521.95 . It appears as an off-white powder . The boiling point is 750.2±70.0°C at 760 mmHg , and the melting point is 173-175°C . The density is 1.48±0.1 g/cm3 . It should be stored at 2-8°C .Aplicaciones Científicas De Investigación

Tautomerism and Molecular Interactions

The study of nucleic acid bases, including purines, highlights the significance of tautomerism and how molecular interactions influence tautomeric equilibria. Purine bases, due to their ability to exist in different tautomeric forms, are crucial in understanding nucleic acid structure and function. This understanding is essential for grasping how alterations in the molecular environment can impact genetic stability and function (Person et al., 1989).

Therapeutic Applications

Purines and their analogs serve as vital therapeutic targets in various disorders, such as neurodegeneration, cancer, and inflammation. The development of P2 receptor antagonists demonstrates the potential of purine-based therapies in clinical treatments. These findings underscore the importance of purine receptors in a wide range of physiological and pathological processes, motivating ongoing research into specific antagonist molecules for therapeutic use (Ferreira, Alves, & Soares-Bezerra, 2019).

Bioactive Compounds

Research on bioactive compounds, including those derived from purine and pyrimidine nucleobases, nucleosides, and their analogues, reveals their importance in drug design. Such compounds, particularly those incorporating furan and thiophene units, have shown promising antiviral, antitumor, and antimycobacterial activities. This highlights the role of purine analogs in medicinal chemistry and their potential for developing new therapeutic agents (Ostrowski, 2022).

Pyrimidines in Cancer

Beyond purines, the metabolism of pyrimidines also plays a non-proliferative role in cancer, affecting differentiation in cancers of various origins. This aspect of pyrimidine metabolism offers a new perspective on the metabolic pathways involved in cancer progression and suggests potential targets for therapeutic intervention (Siddiqui & Ceppi, 2020).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound, also known as (2R,3S,5R)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate, is a robust nucleoside analog . The primary targets of this compound are viral replication mechanisms and the immune system .

Mode of Action

This compound works by impeding viral replication and fortifying the immune system against infected cells . The exact interaction with its targets and the resulting changes are complex and are the subject of ongoing research .

Biochemical Pathways

The compound affects the biochemical pathways involved in viral replication and immune response . The downstream effects of these pathways include a reduction in viral load and an enhanced immune response to infected cells .

Pharmacokinetics

The compound is known to have a molecular weight of 52195 , which may influence its absorption, distribution, metabolism, and excretion.

Result of Action

The compound displays remarkable efficacy in its antiviral attributes . The molecular and cellular effects of the compound’s action include a decrease in viral replication and an increase in the immune system’s ability to combat infected cells .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors These may include the presence of other compounds, the pH of the environment, temperature, and more.

Propiedades

IUPAC Name |

[(2R,3S,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClN5O5/c1-14-3-7-16(8-4-14)24(33)35-12-19-18(37-25(34)17-9-5-15(2)6-10-17)11-20(36-19)32-13-29-21-22(27)30-26(28)31-23(21)32/h3-10,13,18-20H,11-12H2,1-2H3,(H2,28,30,31)/t18-,19+,20+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDUPJKATQIHAF-XUVXKRRUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3N=C(N=C4Cl)N)OC(=O)C5=CC=C(C=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=NC4=C3N=C(N=C4Cl)N)OC(=O)C5=CC=C(C=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClN5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B3261998.png)

![2-Chloro-4-nitrobenzo[d]thiazole](/img/structure/B3262008.png)